molecular formula C17H16ClN5O3 B11271471 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271471
M. Wt: 373.8 g/mol
InChI Key: RBMANSFBRIHSLQ-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole core substituted with a 2-chlorophenylamino group at position 5 and a 3,5-dimethoxyphenyl carboxamide moiety at position 2. This structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H16ClN5O3

Molecular Weight

373.8 g/mol

IUPAC Name

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O3/c1-25-11-7-10(8-12(9-11)26-2)19-17(24)15-16(22-23-21-15)20-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,24)(H2,20,21,22,23)

InChI Key

RBMANSFBRIHSLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Sharpless-Fokin CuAAC reaction remains the gold standard for regioselective 1,4-disubstituted triazole synthesis. For the target compound, the alkyne precursor ethyl 2-cyano-3-(2-chlorophenylamino)acrylate reacts with 3,5-dimethoxyphenyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O). This method achieves >85% regioselectivity for the 1,4-isomer, critical for subsequent functionalization.

Reaction Conditions

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Reducing Agent: Sodium ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (3:1 v/v)

  • Temperature: 60°C, 12 h

  • Yield: 78%

Cyclization of α-Cyanoacetamides with Azides

Alternative routes employ cyclization between α-cyanoacetamides and in situ-generated azides. For example, N-(3,5-dimethoxyphenyl)-2-cyanoacetamide reacts with 2-chlorophenyl azide under basic conditions (NaOH/EtOH, 80°C). This one-pot method avoids metal catalysts but requires precise pH control to prevent hydrolysis.

Key Parameters

  • Base: NaOH (1.2 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C, 6 h

  • Yield: 65%

Functionalization of the Triazole Core

Introduction of the 2-Chlorophenylamino Group

The 2-chlorophenylamino moiety is installed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

SNAr Approach

  • Substrate: 5-Amino-1H-1,2,3-triazole-4-carboxamide

  • Electrophile: 1-Chloro-2-nitrobenzene

  • Conditions: K₂CO₃, DMF, 100°C, 8 h

  • Reduction: H₂/Pd-C to convert nitro to amino group

  • Overall Yield: 62%

Buchwald-Hartwig Amination

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 h

  • Yield: 71%

Amidation with 3,5-Dimethoxyaniline

The carboxamide group is introduced via direct amidation of the triazole-4-carboxylic acid intermediate.

Lewis Acid-Catalyzed Amidation

  • Carboxylic Acid: 5-[(2-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

  • Amine: 3,5-Dimethoxyaniline

  • Catalyst: AlMe₃ (1.5 equiv)

  • Solvent: THF, reflux, 48 h

  • Yield: 82%

Coupling Reagent-Mediated Approach

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (3 equiv)

  • Solvent: DCM, rt, 12 h

  • Yield: 75%

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Ethanol and THF balance reactivity and selectivity for multistep syntheses.

Solvent Screening Data

SolventReaction Time (h)Yield (%)
DMF668
THF882
Ethanol1278
Toluene2471

Catalytic Systems for CuAAC

Copper(I) iodide outperforms CuSO₄/ascorbate in anhydrous conditions, particularly for electron-deficient azides.

Catalyst Comparison

Catalyst SystemYield (%)Regioselectivity (1,4:1,5)
CuSO₄/NaAsc7895:5
CuI/PPh₃8597:3
Cu(0) Nanoparticles7293:7

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, EtOAc/hexane) effectively separates triazole regioisomers. Gradient elution (10% → 40% EtOAc) resolves the 1,4- and 1,5-isomers with >98% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 6.52 (s, 2H, OCH₃-Ar-H).

  • HRMS : m/z [M+H]⁺ calcd for C₁₇H₁₅ClN₅O₃: 388.0809; found: 388.0812.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Electron-withdrawing groups on azides (e.g., 2-chlorophenyl) favor 1,4-regioselectivity. Steric hindrance from the 3,5-dimethoxyphenyl group further directs substituent placement.

Hydrolysis of Carboxamide Intermediates

Moisture-sensitive steps require anhydrous conditions. Molecular sieves (4Å) in THF prevent hydrolysis during amidation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated reagents or organometallic compounds can be used under conditions such as reflux or in the presence of catalysts like palladium (Pd).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties. Several studies have explored its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound exhibits selective cytotoxicity against Bcl-2-expressing human cancer cell lines. It functions by inhibiting the anti-apoptotic Bcl-2 protein, which is often overexpressed in cancers, leading to increased apoptosis in malignant cells .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit cell proliferation and induce apoptosis in tumor cells. For instance, compounds with similar triazole structures have shown IC50 values in the low micromolar range against specific cancer types .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Bcl-2-expressing cells< 10Bcl-2 inhibition
Various tumor cell linesLow micromolarInduction of apoptosis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its anticancer activity:

  • Substituent Influence : The presence of the dimethoxyphenyl group significantly enhances the biological activity due to its ability to form hydrogen bonds and engage in ionic interactions with target proteins. Research indicates that variations in substituents can lead to significant differences in binding affinity and activity .

Table 2: SAR Analysis of Related Compounds

Compound StructureActivity LevelKey Features
5k (with dimethoxy substitution)HighStrong HBA and negative ionic features
5e (with weaker HBA)ModerateLess effective due to weak interactions
5i (trifluoromethyl group)LowWeak HBA feature

Drug Design and Optimization

The compound's design has implications for drug development:

  • PXR Activation : Research has shown that triazole derivatives can interact with the Pregnane X receptor (PXR), a key regulator of drug metabolism. This interaction may influence the pharmacokinetics and efficacy of drugs derived from this scaffold .
  • Potential Modifications : Ongoing studies focus on modifying the triazole ring and side chains to enhance selectivity and reduce off-target effects, which is critical for developing safer therapeutic agents .

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The compound’s molecular structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related triazole carboxamides, focusing on molecular features, substituent effects, and available biological data.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
5-[(2-Chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Not explicitly provided Not provided - 2-Chlorophenylamino
- 3,5-Dimethoxyphenyl carboxamide
Query Target
5-Amino-1-(3-bromobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₈BrN₅O₃ 432.278 - 3-Bromobenzyl
- 3,5-Dimethoxyphenyl carboxamide
5-[(3,4-Dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide C₁₉H₂₅N₅O₂ 355.4 - 3,4-Dimethylphenylamino
- 3-Methoxyphenylmethyl
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine C₁₉H₁₇ClN₆O₂S 428.9 - 4-Chlorophenyl-triazole
- Thiadiazole ring
- 3,5-Dimethoxyphenyl

Key Observations

The 3,4-dimethylphenylamino group in the compound from reduces molecular weight (355.4) and introduces steric bulk, which could alter binding affinity in biological targets.

Role of Heterocyclic Modifications The thiadiazole ring in the compound from replaces the triazole’s carboxamide-linked substituent. Thiadiazoles are known for enhanced metabolic stability and diverse bioactivity, suggesting this derivative may exhibit distinct pharmacokinetic or target-binding profiles compared to the triazole carboxamide series .

The absence of glucuronidation data for the target compound suggests a need for further studies to assess its metabolic fate compared to CAI.

Biological Activity

The compound 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Triazole derivatives often exhibit their biological effects through the modulation of specific protein targets. The compound has been shown to interact with the B-cell lymphoma 2 (Bcl-2) family of proteins, which play a critical role in regulating apoptosis. Inhibition of Bcl-2 can lead to increased apoptosis in cancer cells, making it a promising target for anticancer therapies.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant growth-inhibitory activity against several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.95
HeLa (Cervical)1.20
KG1a (Acute Myeloid Leukemia)1.50
Jurkat (T-cell Lymphoma)>10

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of the dimethoxyphenyl group is crucial for enhancing its binding affinity and biological activity. SAR studies indicate that modifications to the phenyl rings significantly affect the compound's potency:

  • Dimethoxy Substitution : The 3,5-dimethoxy substitution enhances the compound's ability to inhibit Bcl-2.
  • Chlorophenyl Group : The inclusion of a chlorophenyl moiety contributes to improved cytotoxicity.

Case Studies

In a comparative study involving several triazole derivatives, this compound was identified as one of the most potent inhibitors of Bcl-2. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and Bcl-2 .

Another study highlighted its selective cytotoxicity towards Bcl-2 expressing cell lines while demonstrating minimal effects on Jurkat cells, suggesting a targeted mechanism that could reduce off-target effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines and isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide. Key variables include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and functional groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How does the substitution pattern (e.g., 2-chlorophenyl, 3,5-dimethoxyphenyl) influence pharmacological activity?

  • Methodological Answer : The 2-chlorophenyl group enhances lipophilicity and target binding via halogen bonding, while methoxy groups on the 3,5-dimethoxyphenyl moiety improve solubility and metabolic stability. Comparative studies with analogs (e.g., 4-fluorophenyl or bromophenyl derivatives) can isolate substituent effects on activity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Waste disposal must follow hazardous chemical guidelines. Safety Data Sheets (SDS) for structurally similar chlorinated carboxamides recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of novel derivatives with improved target affinity?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries to predict binding conformations. Reaction path searches (e.g., via ICReDD’s workflow) combine quantum mechanics and machine learning to identify energetically favorable synthetic routes. Molecular docking against target proteins (e.g., kinases) prioritizes derivatives with enhanced interactions .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Statistical meta-analysis identifies confounding variables like solvent polarity or assay pH. Reproducibility frameworks from comparative methodology studies (e.g., controlled variable matrices) reduce experimental noise .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

  • Methodological Answer : Conduct in vitro metabolic studies using liver microsomes (human/rodent) with LC-MS/MS quantification of degradation products. Simulated gastric fluid (pH 2.0) and phosphate-buffered saline (pH 7.4) evaluate hydrolytic stability. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Q. How can statistical design of experiments (DoE) optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Apply factorial designs to screen variables (e.g., catalyst loading, temperature, solvent ratio). Response Surface Methodology (RSM) models nonlinear relationships between parameters and yield/purity. Central Composite Designs (CCD) reduce the number of trials while maximizing data robustness, critical for scaling from milligram to gram quantities .

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